4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with azidoethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with 2-azidoethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Cycloaddition: Copper(I) catalysts are also used for cycloaddition reactions.
Major Products
Triazoles: Formed via click chemistry or cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials, such as polymers and coordination compounds, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it useful for various applications in chemical biology and materials science.
Comparison with Similar Compounds
Similar Compounds
1-Azidoethyl-5H-tetrazole: Another azidoethyl-substituted heterocycle with similar reactivity.
2-Azidoethyl-4-methyl benzenesulfonate: Used in similar substitution reactions.
1,2,3-Triazole: A common product of azide-alkyne cycloaddition reactions.
Uniqueness
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both azido and dimethyl groups on the pyrazole ring allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-5-7(3-4-9-12-8)6(2)11-10-5/h3-4H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUMWLYCDGIOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404619 | |
Record name | 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423176-40-3 | |
Record name | 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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